molecular formula C15H23NO B5520042 N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide

Cat. No.: B5520042
M. Wt: 233.35 g/mol
InChI Key: WVHDBHZMMXBZPO-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide is an amide derivative characterized by a 2-ethyl-6-methylphenyl substituent attached to a 2,2-dimethylbutanamide backbone. The molecule’s steric bulk, conferred by the dimethyl and ethyl/methyl groups on the phenyl ring, likely influences its physicochemical properties, such as solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-6-12-10-8-9-11(3)13(12)16-14(17)15(4,5)7-2/h8-10H,6-7H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHDBHZMMXBZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 2-ethyl-6-methylaniline with 2,2-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Metolachlor (Agrochemical Analog)

Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) shares the 2-ethyl-6-methylphenyl moiety but differs in the acyl group and additional substituents. Key distinctions include:

  • Structural Differences : Metolachlor contains a chloroacetamide group and a methoxy-methylethyl chain, whereas the target compound features a 2,2-dimethylbutanamide group.
  • Physicochemical Properties : The chloro and methoxy groups in metolachlor enhance its polarity, leading to higher soil mobility compared to the more lipophilic 2,2-dimethylbutanamide .
  • Applications : Metolachlor is a pre-emergent herbicide targeting weed control in crops like corn and soybeans, while the target compound’s role remains undefined but may differ due to reduced electrophilicity .
Table 1: Comparative Properties of Target Compound and Metolachlor
Property N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide Metolachlor
Molecular Formula C₁₅H₂₃NO C₁₅H₂₂ClNO₂
Key Functional Groups 2,2-dimethylbutanamide Chloroacetamide, methoxy
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate polarity)
Primary Use Undefined (potential agrochemical/pharmaceutical) Herbicide

Comparison with Opakalim (Pharmaceutical Analog)

Opakalim (N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide) shares a dimethylbutanamide group but features a benzimidazole core. Differences include:

  • Bioactivity : Opakalim acts as a potassium channel activator and antiepileptic agent, whereas the target compound’s activity is unconfirmed. The benzimidazole moiety in opakalim facilitates binding to ion channels, a feature absent in the phenyl-substituted target compound .
  • Substituent Effects: The tert-butyl and cyano groups in opakalim enhance its metabolic stability and electronic properties, contrasting with the ethyl/methyl groups on the target compound’s phenyl ring .

Comparison with SARS-CoV-2 Mpro Inhibitor (X2705)

The compound X2705 (PDB entry: 5RH7) contains a 2-ethyl-6-methylphenyl group linked to a pyrazolyl-propanamide scaffold. Notable contrasts include:

  • Binding Interactions : X2705 inhibits SARS-CoV-2 Mpro via interactions with residues Phe140, Leu141, and His164, facilitated by its pyrazolyl and propanamide groups. The target compound’s dimethylbutanamide group may lack the spatial arrangement needed for similar protease inhibition .
  • Therapeutic Potential: X2705’s antiviral activity highlights the pharmacological relevance of the 2-ethyl-6-methylphenyl motif, suggesting the target compound could be repurposed for analogous applications with structural optimization .

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide to achieve high yield and purity?

Key parameters include:

  • Reaction temperature : Maintain precise control (e.g., 60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
  • Catalysts and bases : Use triethylamine or NaOH to deprotonate intermediates, facilitating nucleophilic substitutions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves byproducts, while recrystallization improves purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., distinguishing methyl groups at δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C15H23NO) by matching exact mass to theoretical values .
  • X-ray crystallography : Resolves stereochemistry and bond angles if single crystals are obtainable .

Q. What are the predicted physico-chemical properties of this compound, and how do they influence experimental design?

  • Boiling point : 340±21°C (predicted), requiring high-temperature reactions to be conducted under reflux .
  • Density : 1.003±0.06 g/cm³, critical for solvent compatibility in biphasic systems .
  • pKa : 15.14±0.70, indicating low acidity; neutral conditions are optimal for stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • The electron-withdrawing amide group activates the carbonyl carbon for nucleophilic attack, while steric hindrance from the 2,2-dimethylbutanamide moiety may slow kinetics. Computational studies (DFT) can model transition states to quantify steric and electronic effects .
  • Experimental validation : Kinetic monitoring via HPLC under varying pH and temperature conditions identifies rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Synthetic modifications : Introduce substituents (e.g., halogens, sulfonyl groups) at the phenyl or amide positions to assess bioactivity changes .
  • Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays or isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Data correlation : Multivariate analysis links structural descriptors (e.g., logP, polar surface area) to activity metrics .

Q. What challenges arise in analyzing this compound in complex matrices, and how can they be mitigated?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .
  • Detection limits : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or LC-MS/MS with multiple reaction monitoring (MRM) .
  • Degradation products : Accelerated stability studies (40°C/75% RH) identify major degradants, characterized by tandem MS .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

  • Parameter standardization : Replicate reactions with controlled humidity, inert atmospheres (N2/Ar), and calibrated equipment to minimize variability .
  • Byproduct analysis : LC-MS identifies unreported impurities that may depress yields; optimize quenching and workup steps .
  • Collaborative validation : Cross-laboratory studies using identical protocols (e.g., reagent batches, stirring rates) isolate methodological vs. systemic errors .

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